molecular formula C19H13NO2 B2427616 1-(2-naphthylmethyl)-1H-indole-2,3-dione CAS No. 79183-43-0

1-(2-naphthylmethyl)-1H-indole-2,3-dione

Cat. No.: B2427616
CAS No.: 79183-43-0
M. Wt: 287.318
InChI Key: VJURTBBMRUNASU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-naphthylmethyl)-1H-indole-2,3-dione is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound, in particular, has garnered attention due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-naphthylmethyl)-1H-indole-2,3-dione typically involves the reaction of naphthalen-2-ylmethylamine with isatin (indole-2,3-dione) under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1-(2-naphthylmethyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, quinones, and indoline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-naphthylmethyl)-1H-indole-2,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-naphthylmethyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit antiviral activity by binding to viral surface glycoproteins, thereby inhibiting viral entry and replication. Molecular dynamics and docking simulations have demonstrated its strong binding affinity to herpes simplex virus (HSV) surface glycoproteins B (gB) and D (gD) .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Naphthalen-1-ylmethyl)indole-2,3-dione
  • 5-Bromo-1-(naphthalen-1-ylmethyl)indole-2,3-dione
  • 1-Methyl-1H-indole-2,3-dione
  • 1-Ethyl-1H-indole-2,3-dione

Uniqueness

1-(2-naphthylmethyl)-1H-indole-2,3-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its naphthalene moiety enhances its binding affinity to certain molecular targets, making it a valuable compound for antiviral research .

Properties

IUPAC Name

1-(naphthalen-2-ylmethyl)indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO2/c21-18-16-7-3-4-8-17(16)20(19(18)22)12-13-9-10-14-5-1-2-6-15(14)11-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJURTBBMRUNASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CN3C4=CC=CC=C4C(=O)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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